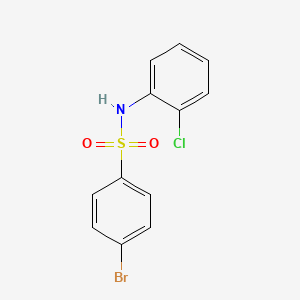

4-Bromo-N-(2-chlorophenyl)benzenesulfonamide

CAS No.: 6335-29-1

Cat. No.: VC3822020

Molecular Formula: C12H9BrClNO2S

Molecular Weight: 346.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6335-29-1 |

|---|---|

| Molecular Formula | C12H9BrClNO2S |

| Molecular Weight | 346.63 g/mol |

| IUPAC Name | 4-bromo-N-(2-chlorophenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H9BrClNO2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H |

| Standard InChI Key | YZRTXPOHUIZHPI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-bromo-N-(2-chlorophenyl)benzenesulfonamide is C₁₂H₉BrClNO₂S, with a molecular weight of 346.63 g/mol . The IUPAC name derives from its structure: a benzene ring sulfonated at the 4-position with bromine, linked via a sulfonamide group to a 2-chlorophenyl substituent. Key structural features include:

-

Sulfonamide functional group (–SO₂NH–), enabling hydrogen bonding and interactions with biological targets.

-

Halogen substituents: Bromine (electrophilic aromatic substitution) and chlorine (steric and electronic effects) .

The SMILES notation (C1=CC=C(C(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br) and 3D conformational data highlight its planar aromatic systems and polar sulfonamide moiety .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

-

Sulfonation: Reacting 4-bromobenzenesulfonyl chloride with 2-chloroaniline in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions .

-

Purification: Recrystallization from ethanol or chromatography to achieve >97% purity .

Optimization and Yields

-

Catalysts: Triethylamine or lithium hydride enhances reaction efficiency .

-

Temperature: Reactions proceed at 0–25°C to minimize side products .

-

Yield: Reported yields range from 70–85% in optimized conditions .

Physicochemical Properties

Thermal Behavior: Decomposes above 200°C without a distinct melting point, consistent with sulfonamide derivatives .

Biological and Industrial Applications

Agrochemical Intermediates

-

The compound’s halogenated structure aligns with precursors for insecticides, such as O-ethyl-S-n-propyl thiophosphates .

| Hazard Category | GHS Classification | Precautions |

|---|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Use PPE; avoid ingestion |

| Skin Irritation | H315: Causes skin irritation | Wear gloves and protective clothing |

| Respiratory Irritation | H335: May cause respiratory irritation | Use in ventilated areas |

Storage: Stable at 2–8°C in sealed containers, protected from moisture .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, J = 8.4 Hz, aromatic H), 7.53 (d, 2H, J = 8.4 Hz), 7.28–7.35 (m, 4H, chlorophenyl H) .

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 347.63, with fragmentation peaks at m/z 172 (C₆H₄Br⁺) and 155 (C₆H₄Cl⁺) .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume